Comprehensive Physicochemical Profiling and Synthetic Methodologies of (1R)-2-Azido-1-(4-chlorophenyl)ethan-1-ol
Comprehensive Physicochemical Profiling and Synthetic Methodologies of (1R)-2-Azido-1-(4-chlorophenyl)ethan-1-ol
Target Audience: Researchers, Application Scientists, and Pharmaceutical Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol is a highly versatile, stereodefined building block utilized extensively in the synthesis of phenylethanolamines, beta-adrenergic agonists, and targeted neurological therapeutics. This whitepaper systematically deconstructs its physicochemical properties, structural characterization, and chemoselective reactivity. By grounding experimental protocols in mechanistic causality, we establish a robust, self-validating framework for its application in asymmetric synthesis and drug development.
Structural and Molecular Identity
The compound is a chiral secondary alcohol featuring a para-chlorophenyl ring and a terminal aliphatic azide group. The (1R) stereocenter is critical for downstream pharmacological efficacy, as stereochemistry strictly dictates receptor binding affinity in beta-blocker and beta-agonist derivatives.
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IUPAC Name: (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol
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Molecular Formula: C8H8ClN3O
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Molar Mass: 197.62 g/mol
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SMILES: C1=CC(=CC=C1O)Cl
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InChIKey: CXFYQOLDGQVUGO-QMMMGPOBSA-N
Physicochemical Profile and Spectroscopic Signatures
A precise understanding of the thermodynamic and spectroscopic properties of this azido alcohol is essential for Process Analytical Technology (PAT) and quality control during scale-up [1].
Table 1: Key Physicochemical and Analytical Properties
| Property | Value / Description | Analytical Relevance |
| Molecular Weight | 197.62 g/mol | Routine mass spectrometry confirmation. |
| Monoisotopic Mass | 197.03558 Da | High-resolution mass spectrometry (HRMS) [1]. |
| XLogP (Predicted) | 2.6 | Indicates moderate lipophilicity, ideal for biphasic organic extraction [1]. |
| Collision Cross Section | [M+H]⁺ 140.1 Ų | Ion mobility-mass spectrometry (IM-MS) profiling [1]. |
| IR Absorption (Azide) | ~2100 cm⁻¹ (Strong, sharp) | In-process monitoring of azide consumption [3]. |
| IR Absorption (Hydroxyl) | ~3300-3400 cm⁻¹ (Broad) | Confirmation of the secondary alcohol moiety. |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH | Dictates solvent selection for synthesis and HPLC [2]. |
Mechanistic Causality in Spectroscopy: The azide group (–N₃) acts as a high-energy pseudo-halogen. Its asymmetric stretching vibration produces a distinct, strong signal at ~2100 cm⁻¹ in Infrared (IR) Spectroscopy [3]. Because this specific spectral region is typically devoid of other organic functional group signals, it serves as a perfect self-validating marker for reaction progress. The complete disappearance of this peak during reduction unequivocally confirms the consumption of the starting material.
Chemical Stability and Safety (The "Rule of Six")
Organic azides pose inherent thermal and shock hazards. However, the stability of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol can be mathematically evaluated using the empirical "Rule of Six" for azide safety. The rule dictates that the ratio of (Carbon + Oxygen atoms) to the number of azide groups should be ≥ 6 to be handled safely without specialized blast shielding.
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Calculation: (8 Carbons + 1 Oxygen) / 1 Azide group = 9 .
Because 9 > 6, the compound is considered relatively stable for standard laboratory handling. Nevertheless, it must be kept strictly isolated from heavy metals (e.g., Cu, Pb), which can form highly explosive metal azides, and processing temperatures should not exceed 100°C to prevent thermal decomposition into nitrogen gas and highly reactive nitrenes[2].
Reactivity and Synthetic Workflows
The strategic value of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol lies in its orthogonal reactivity. The azide can be reduced to a primary amine while the chiral alcohol and aryl chloride remain untouched.
Why the Staudinger Reduction over Catalytic Hydrogenation?
Standard catalytic hydrogenation (e.g., Pd/C, H₂) of the azide to the amine risks concurrent hydrodehalogenation of the para-chloro substituent. To preserve the aryl chloride, the Staudinger reduction (using Triphenylphosphine, PPh₃, followed by aqueous hydrolysis) is the mechanistically superior choice. PPh₃ selectively attacks the terminal nitrogen of the azide, forming a stable phosphazene intermediate that hydrolyzes to the primary amine ((1R)-2-amino-1-(4-chlorophenyl)ethanol) with complete retention of the (1R) stereochemistry [3].
Synthetic pathway from chiral epoxide to amino alcohol via chemoselective Staudinger reduction.
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Epoxide Ring-Opening
Objective: Synthesize (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol via regioselective ring-opening of (R)-2-(4-chlorophenyl)oxirane.
Self-Validating System Design: The use of NH₄Cl acts as a mild proton source. Unlike strong Lewis or Brønsted acids that might promote carbocation formation and subsequent racemization (Sₙ1 pathway), NH₄Cl ensures the reaction strictly proceeds via an Sₙ2-like mechanism at the less sterically hindered terminal carbon, perfectly preserving the (R) stereocenter.
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Preparation: Dissolve (R)-2-(4-chlorophenyl)oxirane (1.0 eq) in a mixture of Ethanol/Water (8:2 v/v).
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Reagent Addition: Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq) to the solution. (Safety Note: Use a PTFE/plastic spatula for NaN₃ to avoid metal contact).
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Reaction: Heat the mixture to 65°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the epoxide spot completely disappears.
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Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath temp < 40°C to prevent thermal degradation).
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Purification: Purify via flash column chromatography to yield the pure azido alcohol as a pale oil.
Protocol 2: Chiral Purity Determination via HPLC
Objective: Quantify the Enantiomeric Excess (ee) of the synthesized product.
Self-Validating System Design: Before analyzing the synthesized batch, a racemic standard must be injected. Achieving baseline resolution (Rs > 1.5) between the (1R) and (1S) peaks validates the column's resolving power and ensures that the ee calculation of the actual sample is mathematically sound and free from co-elution artifacts.
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Standardization: Inject a racemic standard of 2-azido-1-(4-chlorophenyl)ethanol into a Chiral HPLC system (e.g., Chiralcel OD-H column) using Hexane/Isopropanol (90:10) as the mobile phase at a flow rate of 1.0 mL/min.
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Validation: Confirm baseline resolution between the two enantiomer peaks.
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Sample Analysis: Dissolve 1 mg of the synthesized (1R) product in 1 mL of the mobile phase. Inject 10 µL.
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Detection: Monitor UV absorbance at 254 nm. Calculate ee based on the integrated area of the (1R) peak versus any residual (1S) peak.
Analytical workflow for validating chiral purity and structural identity.
Conclusion
The physicochemical profiling of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol highlights its utility as a stable, yet highly reactive, chiral intermediate. By strategically leveraging its specific spectroscopic signatures and chemoselective reactivity (such as the Staudinger reduction), researchers can design self-validating synthetic workflows that ensure high enantiomeric purity and structural integrity in pharmaceutical development.
References
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PubChemLite. (1r)-2-azido-1-(4-chlorophenyl)ethan-1-ol (C8H8ClN3O) - Predicted Collision Cross Section and XLogP. Université du Luxembourg. 1
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AK Scientific, Inc. (S)-1-(4-Chlorophenyl)-2-azidoethanol Safety Data Sheet and Physical Properties. 2
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Benchchem. 2-Azido-2-phenylacetic acid (Infrared Spectroscopy and Reactivity of Azido Moieties). 3
